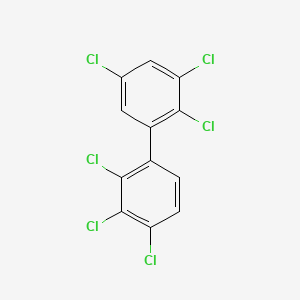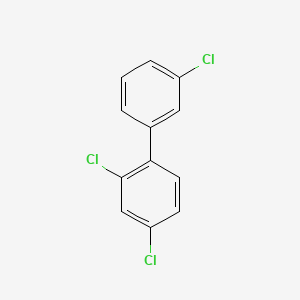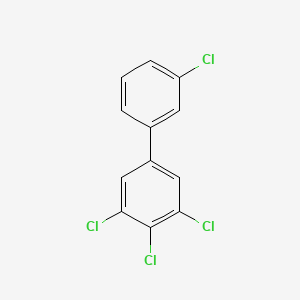
3,3',4,5-Tetrachlorobiphenyl
Vue d'ensemble
Description
3,3’,4,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 3,3’,4,5’-Tetrachlorobiphenyl involves two synthesis methods . One method involves the use of sodium acetate and cis-nitrous acid in an arylation process known as the Gomberg-Bachman reaction . Another method involves a Suzuki Coupling reaction with phenylboronic acid, halogenated benzene, tetrakis (triphenylphosphine) palladium (0), and sodium carbonate .
Molecular Structure Analysis
The molecular formula of 3,3’,4,5-Tetrachlorobiphenyl is C12H6Cl4 . The structure contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’,4,5-Tetrachlorobiphenyl include a density of 1.4±0.1 g/cm3, boiling point of 380.7±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and enthalpy of vaporization of 60.4±3.0 kJ/mol .
Applications De Recherche Scientifique
Environmental Contamination and Remediation
This compound has been widely used in various applications due to its thermal and chemical stability. Research has focused on understanding its sorption mechanisms in environmental matrices, such as humic acid, to mitigate contamination effects and develop remediation strategies .
Analytical Chemistry and Separation Sciences
Studies have been conducted on the synthesis and gas chromatographic analyses of 3,3’,4,5-Tetrachlorobiphenyl to improve the accuracy of quantitation and separation from other similar compounds in complex mixtures .
Microbial Degradation
Research has explored the reductive dechlorination of 3,3’,4,5-Tetrachlorobiphenyl by various microbial species as a means to biodegrade this persistent pollutant in the environment .
Immunoassay Development
There has been development of sensitive immunoassays, such as real-time immuno-PCR methods, for detecting 3,3’,4,5-Tetrachlorobiphenyl in environmental samples, which is crucial for monitoring its presence and assessing risks .
Plant Metabolism Studies
In vivo studies have been conducted to understand how intact whole plants metabolize 3,3’,4,5-Tetrachlorobiphenyl. This research is significant for phytoremediation efforts and understanding the ecological impact of this compound .
Safety and Hazards
3,3’,4,5-Tetrachlorobiphenyl is considered a poison by ingestion and an experimental teratogen . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3,3’,4,5-Tetrachlorobiphenyl is Estrogen sulfotransferase . This enzyme plays a crucial role in the regulation of estrogen .
Biochemical Pathways
It is known that this compound belongs to the class of organic compounds known as polychlorinated biphenyls . These compounds are known to have significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Pharmacokinetics
The pharmacokinetics of 3,3’,4,5-Tetrachlorobiphenyl in mammals involves metabolism to form hydroxylated metabolites .
Result of Action
It is known that this compound can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,4,5-Tetrachlorobiphenyl. For instance, this compound is known to be persistent in the environment due to its low reactivity and stability in harsh environmental conditions . Furthermore, it has been observed that different types of plants, such as poplars and switchgrass, can metabolize 3,3’,4,5-Tetrachlorobiphenyl, suggesting that the compound’s action can be influenced by the presence of certain organisms in the environment .
Propriétés
IUPAC Name |
1,2,3-trichloro-5-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFLURRQRFKBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074208 | |
| Record name | 3,3',4,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70362-49-1 | |
| Record name | 3,3',4,5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3Y0MO1SUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can scientists differentiate between different structural isomers of polychlorinated biphenyls (PCBs) like PCB 77?
A1: Gas chromatography coupled with both mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (GC-FTIR) proves to be a powerful technique for identifying and quantifying individual PCB isomers, including PCB 77. [] While GC-MS excels in quantitative analysis, GC-FTIR leverages the sensitivity of vibrational spectroscopy to distinguish subtle structural differences between isomers. [] This combined approach allows for comprehensive characterization of PCB mixtures.
Q2: Why is understanding the metabolism of PCBs, particularly the formation of hydroxylated metabolites, important in toxicological studies?
A2: Research using 3,3',4,4'-tetrachlorobiphenyl (PCB 77) in rats highlights the significance of studying PCB metabolism. [] The study demonstrated that while adult rats could metabolize PCB 77 into hydroxylated forms, fetuses lacked this capability. [] This finding suggests that the accumulation of hydroxylated PCBs in fetuses likely stems from maternal transfer rather than in-situ metabolism. [] Such insights are crucial for understanding the toxicological risks associated with PCB exposure during pregnancy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




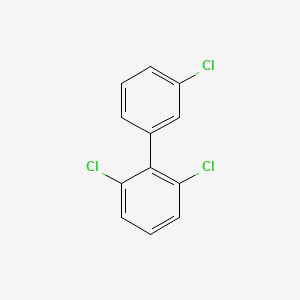
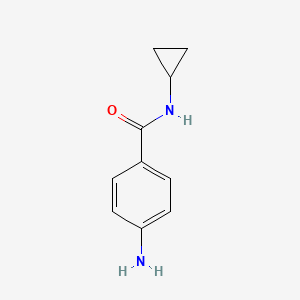
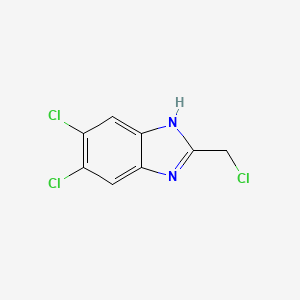
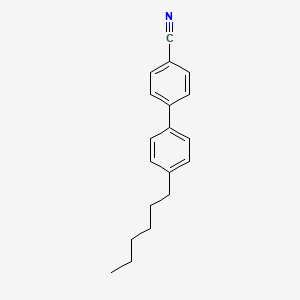

![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)
